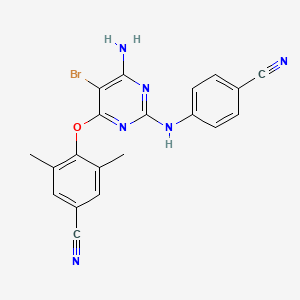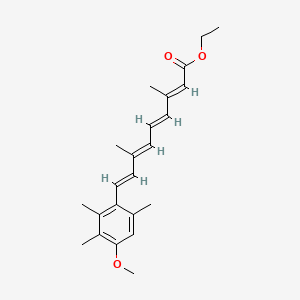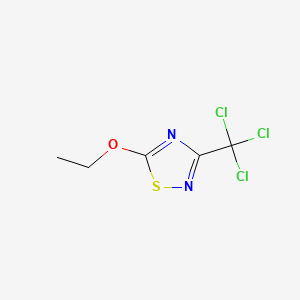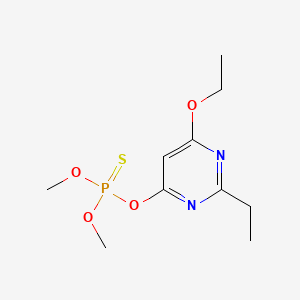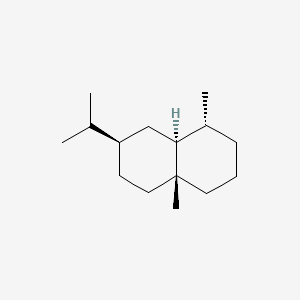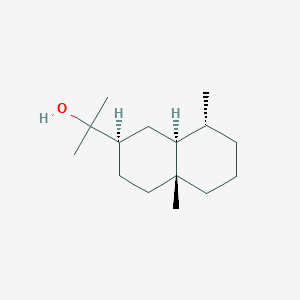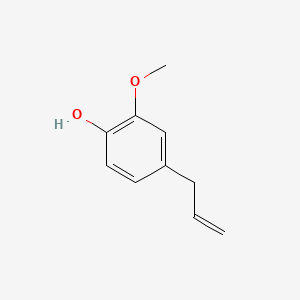
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Vue d'ensemble
Description
F1063-0967 is a novel inhibitor of dual-specificity phosphatase 26 (DUSP26), inducing apoptosis in IMR-32 cell line.
Applications De Recherche Scientifique
Cancer Research
The compound F1063-0967 is an inhibitor of dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 µM . It has been shown to induce apoptosis in IMR-32 neuroblastoma cells . This suggests that F1063-0967 could be used in cancer research, particularly in the study of neuroblastoma .
Drug Development
Due to its inhibitory effect on DUSP26, F1063-0967 could potentially be used in the development of new drugs for treating diseases where DUSP26 is implicated . This includes certain types of cancer, where DUSP26 has been shown to have both tumor-suppressive and tumor-promoting properties .
Biochemical Research
F1063-0967 can be used in biochemical research as a tool to study the function and regulation of DUSP26 . By inhibiting DUSP26, researchers can gain insights into the role of this enzyme in various physiological processes .
Environmental Studies
The compound is also relevant in environmental studies. Given its use in various products, understanding its degradation pathways and effects on the environment is crucial .
Cosmetics and Personal Care Products
The compound is structurally similar to certain UV filters used in cosmetics and personal care products . Therefore, it could potentially be studied for its UV absorption properties and its suitability for use in these products.
Aquatic Toxicology
Given that the compound can enter aquatic environments through various pathways, it could be used in aquatic toxicology studies to understand its effects on aquatic life .
Mécanisme D'action
Target of Action
F1063-0967, also known as BCP29426, is a potent inhibitor of Dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 μM . DUSP26 is a type of phosphatase that plays a crucial role in the regulation of intracellular signaling pathways, which in turn influence a broad range of physiological processes .
Mode of Action
The compound F1063-0967 interacts with DUSP26, inhibiting its activity. This inhibition is significant as it leads to the induction of apoptosis in certain cell lines. For instance, at concentrations above 0.1 μM, F1063-0967 remarkably induces apoptosis in the IMR32 cell line .
Biochemical Pathways
The inhibition of DUSP26 by F1063-0967 affects key biochemical pathways, most notably the MAP kinase (MAPK) cascades . These cascades are involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
The primary result of F1063-0967’s action is the induction of apoptosis in certain cell lines. For example, in the IMR32 cell line, F1063-0967 induces apoptosis with an IC50 value of 4.13 μM . This suggests that F1063-0967 could potentially be used as a therapeutic agent in conditions where the induction of apoptosis is beneficial, such as in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICWTYEMLCCAS-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





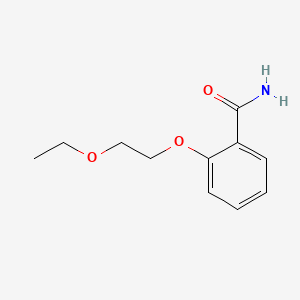

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
